ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is an organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is characterized by the presence of a 4-chlorobenzyl group and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin and 4-chlorobenzyl bromide.
Etherification: The 7-hydroxy-4-methylcoumarin undergoes etherification with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 7-[(4-chlorobenzyl)oxy]-4-methylcoumarin.
Esterification: The resulting compound is then esterified with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s disease and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cholinesterases (acetyl- and butyrylcholinesterase) and monoamine oxidase B (MAO B).
Comparison with Similar Compounds
Ethyl 3-{7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds:
7-[(4-Chlorobenzyl)oxy]-4-methylcoumarin: Lacks the ethyl ester group, making it less versatile in certain reactions.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Contains an aminomethyl group instead of the propanoate ester, leading to different biological activities.
Coumarin–benzimidazole hybrids: These compounds exhibit potent antimicrobial activity and are structurally similar but contain a benzimidazole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H21ClO5 |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 3-[7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H21ClO5/c1-3-26-21(24)11-10-19-14(2)18-9-8-17(12-20(18)28-22(19)25)27-13-15-4-6-16(23)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3 |
InChI Key |
PGZNSVBWEATYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OC1=O)C |
Origin of Product |
United States |
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